2-Ethynylquinoline
Overview
Description
2-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It is a weak base and can form salts with acids . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-Ethynylquinolines can be achieved by a heterocoupling reaction between the appropriate n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by treatment .
Molecular Structure Analysis
The molecular weight of 2-Ethynylquinoline is 153.18 . The InChI code for 2-Ethynylquinoline is 1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H and the InChI key is KLJNCYLWOJPRSX-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Ethynylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They are often involved in synthetic transformations centered on the alteration of oxidation states .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Synthesis and Properties of Novel Compounds
2-Ethynylquinoline has been used in the synthesis of various novel compounds. Schmidt et al. (2016) demonstrated the formation of mesomeric betaines by reacting 3-ethynylquinoline with methyl bromobenzoates, leading to new quinolinium salts and betaines with unique properties (Schmidt et al., 2016). Similarly, Vonnegut et al. (2015) reported the treatment of 2-ethynylanilines with P(OPh)3, resulting in 2-λ(5)-phosphaquinolines and 2-λ(5)-phosphaquinolin-2-ones, which are important for studying the N=P(V) double bond in cyclic π-electron systems (Vonnegut et al., 2015).
2. Photophysical and Electrogenerated Chemiluminescence Studies
The photophysical properties and electrogenerated chemiluminescence (ECL) of 2-ethynylquinoline derivatives have been studied. Elangovan et al. (2004) synthesized and examined donor-substituted phenylquinolinylethynes and phenylisoquinolinylethynes, focusing on the effect of positional isomerism on their ECL and overall photophysical properties (Elangovan et al., 2004).
3. Applications in Organic Synthesis
2-Ethynylquinoline is also used in organic synthesis processes. Chandra et al. (2008) described an efficient copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene, which is an important method in organic synthesis (Chandra et al., 2008). Additionally, Liu et al. (2013) reported the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides for the synthesis of 4-halo-2-aminoquinolines (Liu et al., 2013).
4. Exploration of Anticancer Activity
2-Ethynylquinoline derivatives have been explored for anticancer activity. Lee et al. (2012) investigated functionalities introduced at 2-aroylquinoline's C5 position, including ethynyl groups, and their antiproliferative and tubulin inhibitory activities (Lee et al., 2012).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 2-Ethynylquinoline, have been found to have a variety of therapeutic activities. They form an important class of heterocyclic compounds for new drug development . The global rise in antibiotic resistance has galvanized research into new antibiotics against both well-established targets and new targets . Therefore, there is a great future in medicinal chemistry for quinoline derivatives .
properties
IUPAC Name |
2-ethynylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNCYLWOJPRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517607 | |
Record name | 2-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylquinoline | |
CAS RN |
40176-78-1 | |
Record name | 2-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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